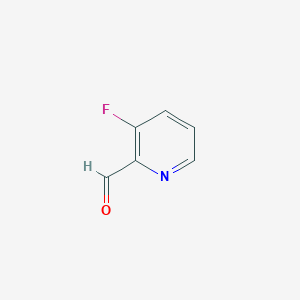
3-Fluoro-2-formilpiridina
Descripción general
Descripción
3-Fluoro-2-formylpyridine, also known as 3-Fluoro-2-formylpyridine, is a useful research compound. Its molecular formula is C6H4FNO and its molecular weight is 125.1 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Fluoro-2-formylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Fluoro-2-formylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-formylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Aplicaciones Antitumorales y Antibacterianas
La 3-Fluoro-2-formilpiridina se utiliza en la síntesis de taxoides derivados de 9β-dihidrobaccatina-9,10-acetales, que exhiben actividades antitumorales. Además, sirve como intermedio en la creación de derivados de S-3578 que muestran potentes actividades contra Staphylococcus aureus resistente a la meticilina (MRSA) y Pseudomonas aeruginosa, ofreciendo tratamientos potenciales para infecciones bacterianas .
Marcado Radionuclídico e Imagenología Diagnóstica
El compuesto se emplea como un grupo prostético soluble en agua en la radioquímica de 2-[(18)F]-Fluoro-3-piridinocarboxaldehído ([(18)F]FPCA). Esto se ha desarrollado para el marcado radionuclídico quimioselectivo del péptido RI-OR2-TAT derivado de amino (oxi), facilitando los avances en las técnicas de imagenología diagnóstica .
Síntesis Orgánica: Herbicidas e Insecticidas
En síntesis orgánica, la this compound se utiliza como material de partida para la síntesis de varios herbicidas e insecticidas. Esta aplicación destaca su papel en la química agrícola, contribuyendo a las estrategias de control de plagas y protección de cultivos .
Optimización de la Síntesis
El compuesto también encuentra aplicación en la optimización de rutas sintéticas para diversas moléculas orgánicas. Por ejemplo, se ha utilizado para mejorar el rendimiento total en la síntesis de ciertos compuestos, lo que demuestra su valor en la mejora de la eficiencia de los procesos de producción química .
Biocatálisis: Síntesis de Compuestos Fluorados
Aprovechando plataformas biocatalíticas, la this compound puede participar en la síntesis enzimática de compuestos fluorados, como organoboranos con grupos α-CF3. Estos compuestos tienen diversas aplicaciones, incluida la ciencia de los materiales y los productos farmacéuticos .
Direcciones Futuras
Fluorinated pyridines, including 3-Fluoro-2-formylpyridine, have potential applications in various fields due to their unique properties . They are used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules . The development of efficient synthetic methods for these compounds is an active area of research .
Mecanismo De Acción
Target of Action
3-Fluoro-2-formylpyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used to prepare taxoids derived from 9β-dihydrobaccatin-9,10-acetals with anti-tumor activities . It is also an intermediate used to synthesize S-3578 derivatives with potent activities against both methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
Mode of Action
It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This property might influence its interaction with its targets.
Biochemical Pathways
It is used in the synthesis of compounds with anti-tumor activities and antimicrobial activities , suggesting that it may affect pathways related to cell proliferation and bacterial growth.
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability.
Result of Action
Its use in the synthesis of compounds with anti-tumor and antimicrobial activities suggests that it may have cytotoxic effects on tumor cells and bacteria.
Action Environment
It is recommended to be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that its stability may be affected by exposure to oxygen and temperature variations.
Análisis Bioquímico
Biochemical Properties
It is known to be used in the preparation of taxoids derived from 9β-dihydrobaccatin-9,10-acetals with anti-tumor activities . It is also used to synthesize S-3578 derivatives with potent activities against both methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
Molecular Mechanism
It is known to interact with various biomolecules during the synthesis of other compounds
Propiedades
IUPAC Name |
3-fluoropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-5-2-1-3-8-6(5)4-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIMPUNGBUYCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462888 | |
| Record name | 3-fluoro-2-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31224-43-8 | |
| Record name | 3-fluoro-2-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

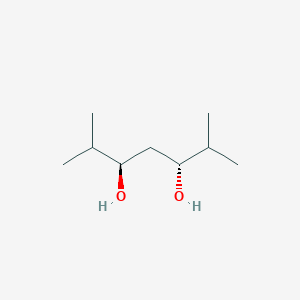
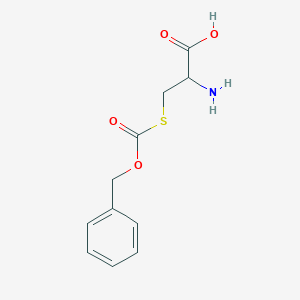
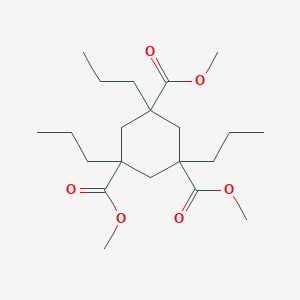

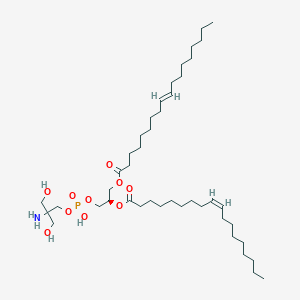

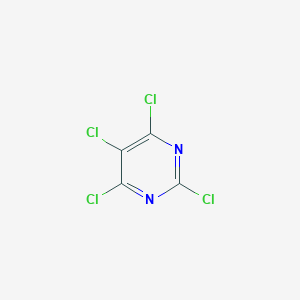

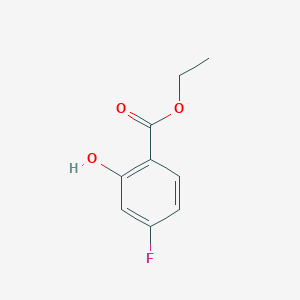
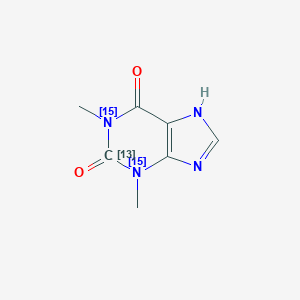

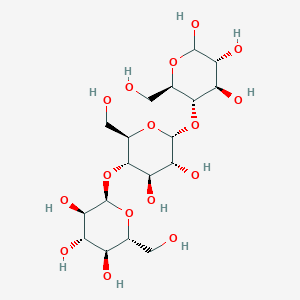
![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)
